

Spectroscopic Profile of Linalyl Propionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Linalyl propionate*

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Introduction

Linalyl propionate (3,7-dimethylocta-1,6-dien-3-yl propanoate) is a naturally occurring monoterpenoid ester widely utilized in the fragrance and flavor industries for its characteristic fresh, floral, and slightly fruity aroma, often associated with bergamot and lavender. Its chemical and olfactory properties are of significant interest in the development of new consumer products and as a standard in quality control. This guide provides a comprehensive overview of the spectroscopic data for **linalyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format to facilitate easy reference and comparison, accompanied by detailed experimental protocols for each analytical technique.

Chemical Structure and Properties

Property	Value
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl propanoate
Synonyms	Linalool propionate, Linalyl propanoate
CAS Number	144-39-8
Molecular Formula	C ₁₃ H ₂₂ O ₂
Molecular Weight	210.32 g/mol
Appearance	Colorless liquid
Boiling Point	115 °C at 10 mmHg
Density	0.895 g/mL at 25 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **linalyl propionate** are summarized below.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.89	dd	1H	H-2
5.16	d	1H	H-1a
5.05	d	1H	H-1b
5.04	t	1H	H-6
2.22	q	2H	-CH ₂ - (propionate)
2.00	m	2H	H-5
1.95	m	2H	H-4
1.66	s	3H	H-8
1.58	s	3H	H-10
1.45	s	3H	H-9
1.08	t	3H	-CH ₃ (propionate)

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
173.3	C=O (ester)
144.1	C-2
131.7	C-7
124.3	C-6
112.0	C-1
82.8	C-3
41.5	C-4
27.8	-CH ₂ - (propionate)
25.7	C-10
22.8	C-5
22.7	C-9
17.6	C-8
9.1	-CH ₃ (propionate)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **linalyl propionate** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1460	Medium	C-H bend (alkane)
1375	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)
920	Medium	=C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

m/z	Relative Intensity (%)	Assignment
93	100	[C ₇ H ₉] ⁺
69	60	[C ₅ H ₉] ⁺
41	45	[C ₃ H ₅] ⁺
57	40	[C ₄ H ₉] ⁺ / [C ₂ H ₅ CO] ⁺
136	35	[M - C ₂ H ₅ COOH] ⁺
81	30	[C ₆ H ₉] ⁺
43	25	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A sample of **linalyl propionate** (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

 ^1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: zg30 (30° pulse angle).
- Number of Scans: 16.
- Relaxation Delay (d1): 1.0 s.
- Acquisition Time: 4.0 s.
- Spectral Width: 16 ppm.
- Referencing: The residual CHCl_3 signal is set to 7.26 ppm.

 ^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: zgpg30 (power-gated decoupling).
- Number of Scans: 1024.

- Relaxation Delay (d1): 2.0 s.
- Acquisition Time: 1.3 s.
- Spectral Width: 240 ppm.
- Referencing: The CDCl_3 solvent signal is set to 77.16 ppm.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR).
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.
- Sample Preparation: A single drop of neat **linalyl propionate** is placed directly onto the diamond ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
- Cleaning: The ATR crystal is cleaned with isopropanol and wiped dry with a soft tissue before and after each measurement.

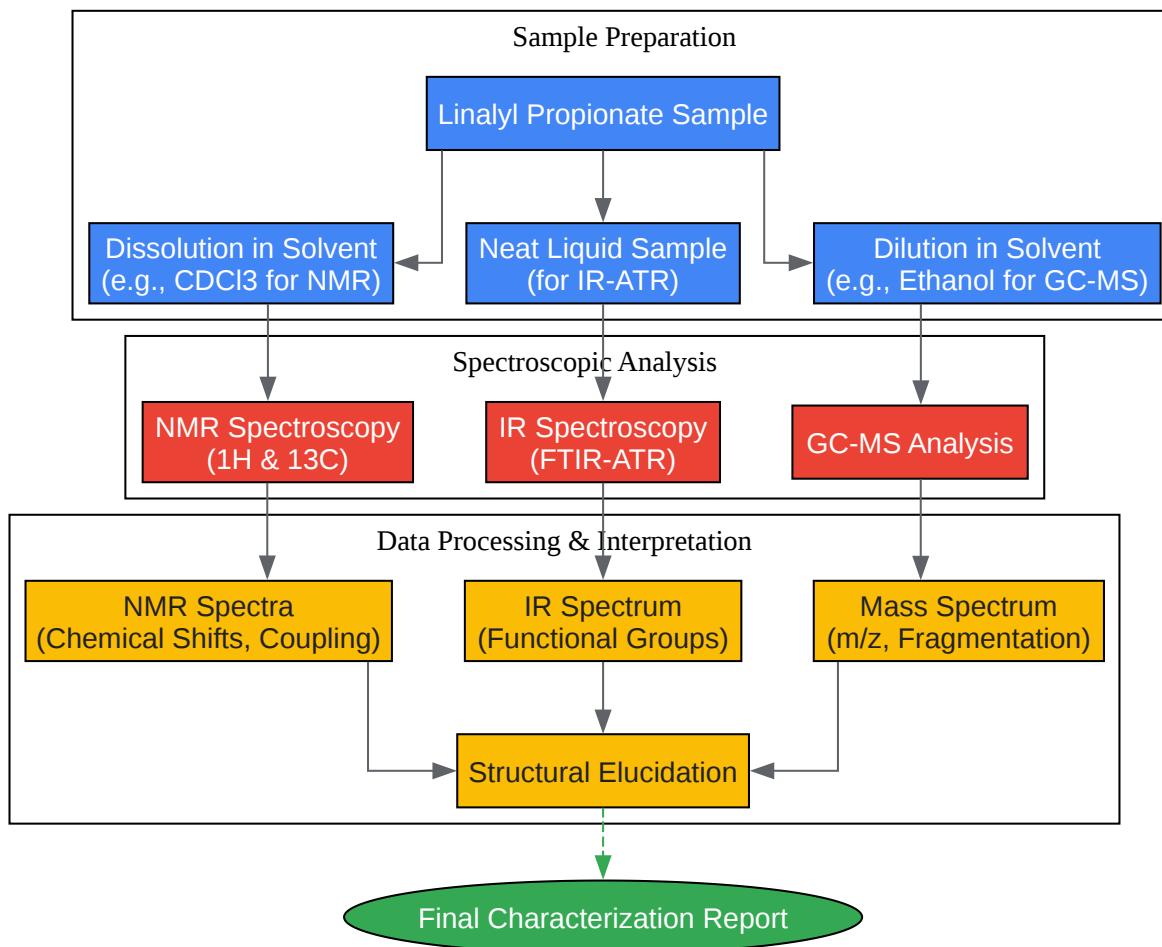
Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μm).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection: 1 μ L of a dilute solution of **linalyl propionate** in ethanol is injected in split mode (split ratio 50:1).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 240 °C.
 - Hold: 5 minutes at 240 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: 35 - 350 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **linalyl propionate**.

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Caption: Workflow for the spectroscopic characterization of **linalyl propionate**.

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